Deltaline
Overview
Description
Deltaline is a norditerpenoid alkaloid that has been studied for its interesting chemical properties and potential biological activities. The research on deltaline has revealed its capacity to undergo heterolytic fragmentation, leading to various rearrangement products. One such study demonstrated that treating deltaline with thionyl chloride (SOCl2) in moist benzene resulted in a rearrangement product assigned as structure 5. This compound was also obtained by treating 10-chloro-10-deoxydeltaline with aqueous methanol. However, a novel rearranged pyrrolidine was produced when 10-chloro-10-deoxydeltaline was treated with methanolic potassium hydroxide (KOH). The structures of these heterolytic fragmentation products were confirmed by NMR spectroscopy and X-ray crystallography for the pyrrolidine derivative .
Synthesis Analysis
The synthesis of deltaline-related compounds has been explored in various contexts. For instance, asymmetric synthesis methods have been developed to create unsaturated, fused bicyclic proline analogues, which are structurally related to deltaline. These methods involve the use of cyclic bis(allylsulfoximine)titanium complexes and subsequent migratory cyclization of delta-amino alkenyl aminosulfoxonium salts to yield the proline analogues with high enantio- and diastereoselectivity . Additionally, novel routes to synthesize Delta2-isoxazoline derivatives have been described, which involve palladium-catalyzed carboetherification of beta,gamma-unsaturated oximes with aryl bromides, followed by further conversion to beta-hydroxy ketones .
Molecular Structure Analysis
The molecular structure of deltaline and its analogues is characterized by the presence of a pyrrolidine ring, which is a common feature in many alkaloids. The structural analysis of deltaline's rearrangement products has been facilitated by NMR spectroscopy and X-ray crystallography, which provide detailed insights into the stereochemistry and conformation of these molecules . The molecular modeling studies of delta-conotoxin EVIA peptide analogs, which contain a locked cis proline amide bond, also contribute to the understanding of the conformational preferences of proline-rich peptides and their analogues .
Chemical Reactions Analysis
The chemical reactivity of deltaline and its derivatives is highlighted by their ability to undergo various reactions, such as heterolytic fragmentation and migratory cyclization. These reactions lead to structurally diverse compounds with potential biological activities. The study of these reactions not only sheds light on the chemical behavior of deltaline but also opens up possibilities for the synthesis of novel compounds with enhanced properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of deltaline and its analogues are influenced by their molecular structure. The presence of the pyrrolidine ring and other functional groups contributes to their reactivity and potential interactions with biological targets. The studies on proline biosynthesis, which is related to the synthesis of proline analogues like deltaline, have revealed the importance of enzymes such as Delta(1)-pyrroline-5-carboxylate synthetase (P5CS) in the regulation of proline levels in plants under stress conditions . These findings are crucial for understanding the role of proline and its analogues in stress tolerance and adaptation.
Scientific Research Applications
Pharmacokinetic Studies
Deltaline, an aconitine-type alkaloid, has been the subject of pharmacokinetic studies. Using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), researchers have explored the pharmacokinetics of deltaline following intravenous administration in mice. This method proved sensitive, fast, specific, and successfully applied to pharmacokinetic studies, providing a deeper understanding of deltaline's behavior in biological systems (Song et al., 2019).
Chemical Conversion for Drug Development
Deltaline has been utilized in novel approaches to synthesize complex molecular structures. For instance, researchers have achieved the chemical conversion of deltaline to the taxane ABC ring system, a structure significant in cancer treatment drugs (Zou et al., 2008). Additionally, deltaline has been involved in studies of skeletal rearrangement, contributing to the synthesis of new molecular frameworks with potential pharmaceutical applications (Tang et al., 2012).
Synthesis of Derivatives and Novel Compounds
The ability of deltaline to undergo skeletal rearrangements has been harnessed to synthesize a variety of novel derivatives. Researchers have explored the generation of skeletal diversity from deltaline, leading to the synthesis of new derivatives with unique structures, which could be potential candidates for drug discovery (Chen et al., 2015).
Biological Effects Studies
While the biological effects of deltaline are not the primary focus here, it's worth noting that research has been conducted on deltaline's effects on neuromuscular transmission, contributing to the broader understanding of its biological activity (Dobelis et al., 1999).
Safety And Hazards
properties
IUPAC Name |
[(1R,2S,3S,4S,5R,6S,8R,12S,16R,19S,20R,21S)-14-ethyl-2-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-17(32-5)26-20(23)21(36-14(2)29)27(22(26)28)25(34-13-35-27)11-16(31-4)15-10-24(26,30)19(25)18(15)33-6/h15-22,30H,7-13H2,1-6H3/t15-,16+,17+,18+,19+,20-,21+,22?,23+,24+,25-,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTPWCNKTMQMTE-DZZCPBQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]5(C31)[C@]6(C[C@@H]([C@H]7C[C@@]4([C@@H]6[C@H]7OC)O)OC)OCO5)OC(=O)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deltaline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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